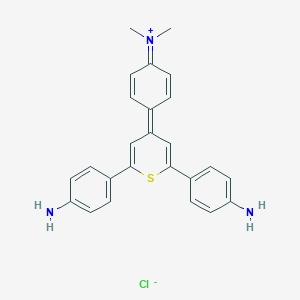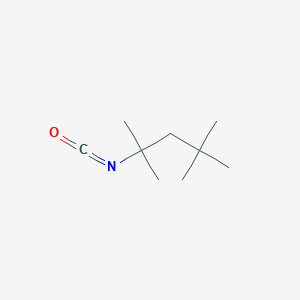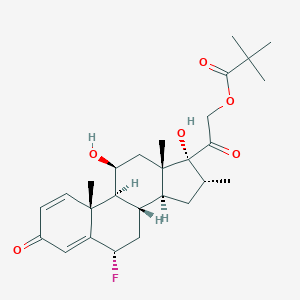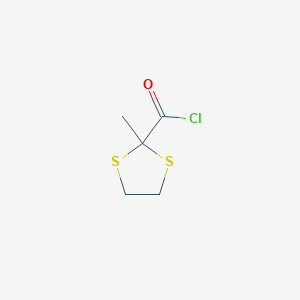
2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium (BDT) is a fluorescent dye with potential applications in scientific research. BDT is an important tool for studying biological processes and has been used in a variety of research applications.
作用機序
The mechanism of action of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium involves the binding of the dye to specific molecules in biological systems, such as proteins or DNA. 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium emits fluorescence when excited by light of a specific wavelength, allowing researchers to visualize the location and movement of the labeled molecules.
生化学的および生理学的効果
2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium has been shown to have minimal biochemical and physiological effects on living cells and organisms. The dye is non-toxic and does not interfere with cellular processes. However, it is important to note that the use of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium in research applications should be carefully monitored to ensure that the dye does not interfere with the biological systems being studied.
実験室実験の利点と制限
The advantages of using 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium in lab experiments include its high sensitivity and selectivity, as well as its compatibility with a variety of biological systems. However, there are also limitations to the use of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium, including its potential for photobleaching and its limited stability in aqueous solutions.
将来の方向性
There are several future directions for research involving 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium. One area of interest is the development of new derivatives of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium with improved stability and fluorescence properties. Another area of research is the use of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium in combination with other fluorescent dyes to study multiple biological processes simultaneously. Additionally, 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium could be used in the development of new diagnostic tools for diseases such as cancer, where the localization and movement of specific proteins are important indicators of disease progression.
In conclusion, 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium (2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium) is a useful tool for studying biological processes in scientific research. Its high sensitivity and selectivity make it a valuable resource for researchers, and its potential for use in diagnostic tools holds promise for the future. Further research on 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium and its derivatives will continue to shed light on the complex workings of biological systems.
合成法
The synthesis of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium involves the reaction of 4-(dimethylamino)benzaldehyde with 2,6-bis(4-aminophenyl)thiopyrylium chloride in the presence of a base. The reaction produces 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium as a yellow solid with a high yield.
科学的研究の応用
2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium has been used in a variety of scientific research applications, including fluorescence microscopy, flow cytometry, and protein labeling. 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium is a useful tool for studying biological processes because of its high sensitivity and selectivity. 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium has been used to study the localization and dynamics of proteins in living cells, as well as the interactions between proteins and other molecules.
特性
CAS番号 |
126172-94-9 |
|---|---|
製品名 |
2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium |
分子式 |
C25H24ClN3S |
分子量 |
434 g/mol |
IUPAC名 |
[4-[2,6-bis(4-aminophenyl)thiopyran-4-ylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H23N3S.ClH/c1-28(2)23-13-7-17(8-14-23)20-15-24(18-3-9-21(26)10-4-18)29-25(16-20)19-5-11-22(27)12-6-19;/h3-16H,1-2H3,(H3,26,27);1H |
InChIキー |
HGHDIUFFBHTMQV-UHFFFAOYSA-N |
SMILES |
C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C=C1)C.[Cl-] |
正規SMILES |
C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C=C1)C.[Cl-] |
同義語 |
2,6-bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium 2,6-bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium tetrafluoroboride 2,6-bis(p-aminophenyl)-4-(p-(dimethylamino)phenyl)thiopyrylium chloride AA1 cation |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)












